
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methylsulfanyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinanone ring fused to a benzoic acid moiety, along with fluorine and methylsulfanyl substituents.
準備方法
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine substituent: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methylsulfanyl group: This can be done through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Formation of the benzoic acid moiety: This step may involve carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The diazinanone ring can be reduced to a dihydro derivative using reducing agents like sodium borohydride.
Substitution: The fluorine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The benzoic acid moiety can undergo hydrolysis to form the corresponding carboxylate salt in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.
作用機序
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The diazinanone ring and fluorine substituent may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar compounds to 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid include:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound lacks the fluorine and methylsulfanyl substituents, making it less versatile in certain chemical reactions.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: This compound has a methoxy group instead of a fluorine substituent, which may affect its reactivity and biological activity.
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound has a different core structure, which may result in different chemical and biological properties.
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid lies in its combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C12H11FN2O4S |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H11FN2O4S/c1-20-9-5-7(13)6(11(17)18)4-8(9)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
InChIキー |
ZDAUAIVWSJEGLI-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C(=C1)F)C(=O)O)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


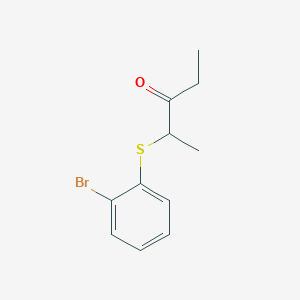
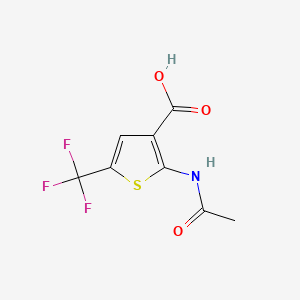

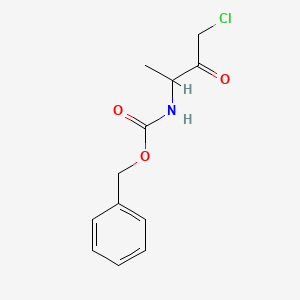
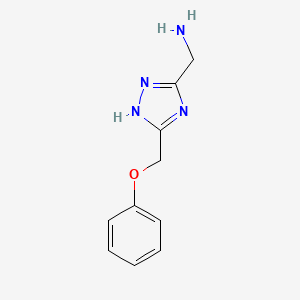
![5-methyl-1-(3-{5-[2-(naphthalen-1-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13496410.png)

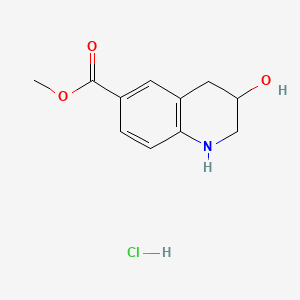
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)
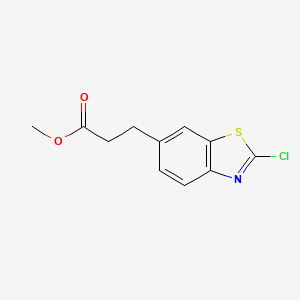
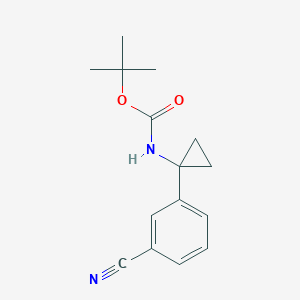
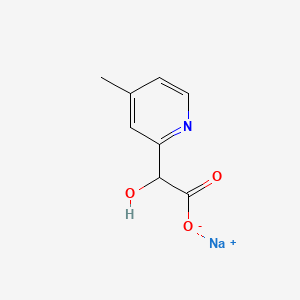
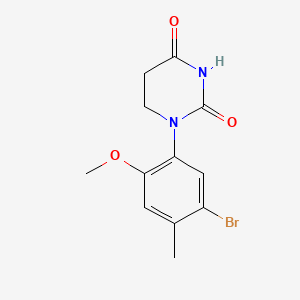
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
